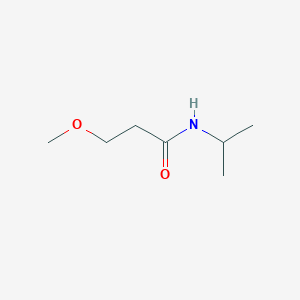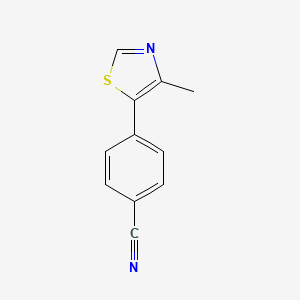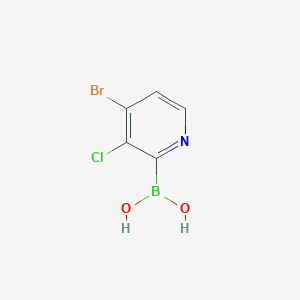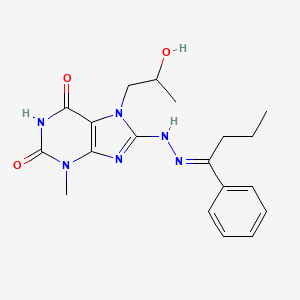
3-methoxy-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-propan-2-ylpropanamide is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- A study by González-Trujano et al. (2018) focused on synthesizing bioisosteres and hybrids of non-steroidal anti-inflammatory drugs (NSAIDs), revealing compounds with significant antinociceptive and anti-inflammatory activities. These compounds, including 3-methoxy derivatives, improved the effects of traditional NSAIDs like paracetamol, naproxen, and ibuprofen, showcasing potential in pain and inflammation management (González-Trujano et al., 2018).
Chemical Constituents and Bioactivity
- Research by Lotti et al. (2010) isolated new compounds, including 3-methoxy derivatives, from red Mexican propolis. These compounds, including 1,3-diarylpropane and 1,3-diarylpropene carbon skeletons, showed potential in relation to the genus Dalbergia and indicated novel chemical constituents in Mexican propolis (Lotti et al., 2010).
Chemical Modifications for Safety
- A study by Palmer et al. (2012) discussed modifying 3-methoxy-2-aminopyridine compounds to reduce their mutagenic potential and drug-drug interaction risks. This research highlights the importance of structural modifications in enhancing the safety profile of such compounds (Palmer et al., 2012).
Analytical and Synthetic Techniques
- Andreev et al. (2011) developed a procedure for the desilylation of 3-trimethylsilylprop-2-ynamides, yielding high-quality 3-methoxy derivatives. This technique demonstrates the versatility of 3-methoxy compounds in synthetic chemistry (Andreev et al., 2011).
Sensor Technology
- Ghaedi et al. (2015) utilized 3-methoxy derivatives in creating carbon nanotubes for an iodide selective electrode, showcasing the application of such compounds in sensor technology. This innovation offers new avenues for monitoring specific ions efficiently (Ghaedi et al., 2015).
Immunomodulatory Potential
- Research by Carbonnelle et al. (2007) synthesized N-pyridinyl(methyl)-indol-3-ylpropanamides, revealing their immunosuppressive potential. This study highlights the therapeutic possibilities of 3-methoxy derivatives in immune-related conditions (Carbonnelle et al., 2007).
Vibrational Spectroscopic Studies
- Anuradha et al. (2020) conducted spectroscopic characterization of 2-acetamido-N-benzyl-3-methoxy propanamide, exploring its potential as an antineuropathic pain drug. The study provides insights into the molecular properties and pharmacological potential of such compounds (Anuradha et al., 2020).
Safety and Hazards
The safety information available indicates that 3-methoxy-N-propan-2-ylpropanamide has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
3-methoxy-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)8-7(9)4-5-10-3/h6H,4-5H2,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARLMYTWUZIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128535-74-0 |
Source


|
| Record name | 3-methoxy-N-(propan-2-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2481057.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)



![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)
